Parguerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

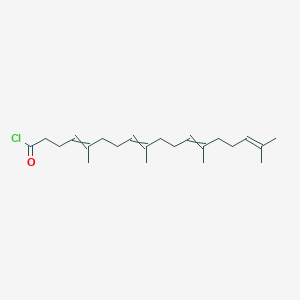

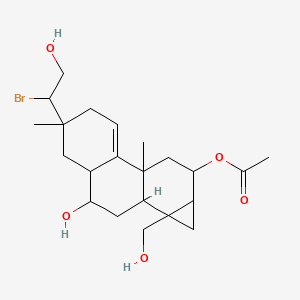

Parguerol is a brominated diterpene alcohol isolated from the sea hare, Aplysia kurodai. It has been identified as a neurotrophic compound, meaning it promotes the growth and survival of neurons. This compound has shown significant potential in inducing neurite outgrowth in PC-12 cells, a model for studying neuronal differentiation .

Preparation Methods

Parguerol is primarily isolated from natural sources, specifically the sea hare Aplysia kurodai. The extraction process involves collecting specimens, freezing them, and then extracting with methanol. The resulting aqueous residue is further extracted with ethyl acetate. The ethyl acetate layer, which shows neurotrophic activity, is fractionated using silica gel chromatography and gel permeation on Sephadex LH-20 to afford this compound .

Chemical Reactions Analysis

Parguerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Parguerol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is used to investigate neuronal differentiation and neurotrophic activities. In medicine, it holds potential for developing treatments for neurodegenerative diseases due to its ability to promote neurite outgrowth .

Mechanism of Action

The mechanism of action of parguerol involves its interaction with neurotrophic factors and pathways. It is known to induce neurite outgrowth in PC-12 cells by mimicking the effects of nerve growth factor. This compound likely interacts with specific receptors on the cell surface, triggering intracellular signaling pathways that promote neuronal growth and survival .

Comparison with Similar Compounds

Parguerol is similar to other neurotrophic compounds such as isothis compound and deoxythis compound acetate, which are also isolated from the sea hare Aplysia kurodai. this compound is unique in its specific structure and the extent of its neurotrophic activity. Isothis compound and deoxythis compound acetate also induce neurite outgrowth but to a lesser extent compared to this compound .

Properties

CAS No. |

83115-36-0 |

|---|---|

Molecular Formula |

C22H33BrO5 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

[5-(1-bromo-2-hydroxyethyl)-3-hydroxy-1a-(hydroxymethyl)-5,7b-dimethyl-1,1b,2,3,3a,4,6,8,9,9a-decahydrocyclopropa[a]phenanthren-9-yl] acetate |

InChI |

InChI=1S/C22H33BrO5/c1-12(26)28-17-9-21(3)14-4-5-20(2,19(23)10-24)7-13(14)16(27)6-18(21)22(11-25)8-15(17)22/h4,13,15-19,24-25,27H,5-11H2,1-3H3 |

InChI Key |

NQFSWQKJYOCNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2(C(CC(C3C2=CCC(C3)(C)C(CO)Br)O)C4(C1C4)CO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)

![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)

![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)